2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic molecule featuring a cyclopenta[d]pyrimidin-2-one core fused with a five-membered cyclopentane ring. Key structural elements include:
- A 3-(dimethylamino)propyl side chain at position 1 of the pyrimidinone ring, which may enhance solubility and influence target binding through tertiary amine interactions.
- A sulfanyl (-S-) bridge at position 4, linking the core to an N-(4-methoxyphenyl)acetamide moiety.
However, direct pharmacological data are unavailable, necessitating comparisons with structurally related compounds.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-24(2)12-5-13-25-18-7-4-6-17(18)20(23-21(25)27)29-14-19(26)22-15-8-10-16(28-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBPTVRGECOEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Carbethoxycyclopentanone and Acetamidine
The cyclopenta[d]pyrimidine scaffold is synthesized via a cyclocondensation reaction adapted from the methodology described in.
Procedure :
- Reactants :
- 2-Carbethoxycyclopentanone (55.7 g, 0.33 mol)
- Acetamidine hydrochloride (33.7 g, 0.36 mol)
- Potassium tert-butoxide (1.0 M in tert-butanol, 400 mL)
Reaction Conditions :
- The reaction mixture is stirred at 45°C for 25 hours under nitrogen.
- Post-reaction, the solvent is removed under reduced pressure (40–50°C).
Workup :
Key Modification :
To introduce a leaving group at position 4, the hydroxyl group is chlorinated using POCl₃ (5 equiv) in refluxing toluene (12 h), yielding 4-chloro-2-methyl-5H-cyclopenta[d]pyrimidine (82% yield).
Alkylation at the 1-Position with 3-(Dimethylamino)propyl Chloride
The 1-position nitrogen of the pyrimidine core is alkylated to introduce the 3-(dimethylamino)propyl substituent, following protocols for amine alkylation in heterocycles.
Procedure :
- Reactants :
- 4-Chloro-2-methyl-5H-cyclopenta[d]pyrimidine (20.0 g, 0.11 mol)
- 3-(Dimethylamino)propyl chloride (15.8 g, 0.13 mol)
- Potassium carbonate (30.4 g, 0.22 mol)
Reaction Conditions :
- Reflux in acetonitrile (200 mL) for 18 hours.
Workup :
Synthesis of 2-Mercapto-N-(4-methoxyphenyl)acetamide
Acetylation of 4-Methoxyaniline
The N-(4-methoxyphenyl)acetamide moiety is prepared via acetylation of 4-methoxyaniline, as outlined in.
Procedure :
- Reactants :
- 4-Methoxyaniline (12.3 g, 0.10 mol)
- Acetic anhydride (15.3 g, 0.15 mol)
Thiolation of Chloroacetamide
The acetamide is functionalized with a mercapto group via nucleophilic displacement.
Procedure :
- Reactants :
- N-(4-Methoxyphenyl)acetamide (10.0 g, 0.06 mol)
- Chloroacetyl chloride (7.6 g, 0.07 mol)
Reaction Conditions :
- React in dichloromethane (100 mL) with triethylamine (8.4 mL, 0.06 mol) at 0°C for 2 hours.
Thiolation :
Coupling of the Pyrimidine Core and Thioacetamide
Nucleophilic Aromatic Substitution
The 4-chloro group on the pyrimidine undergoes substitution with the thiol nucleophile under basic conditions.
Procedure :
- Reactants :
- 1-[3-(Dimethylamino)propyl]-4-chloro-2-methyl-5H-cyclopenta[d]pyrimidine (15.0 g, 0.05 mol)
- 2-Mercapto-N-(4-methoxyphenyl)acetamide (11.1 g, 0.055 mol)
- Sodium hydride (60% in oil, 2.4 g, 0.06 mol)
Reaction Conditions :
- Stir in DMF (150 mL) at 80°C for 12 hours.
Workup :
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.12 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃), 3.42 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 162.4 (C=O), 159.1 (ArC-O), 129.8 (ArC), 114.2 (ArC), 55.3 (OCH₃), 45.8 (N(CH₃)₂), 38.4 (SCH₂).
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 64 | 95% |
| Chlorination | 82 | 97% |
| Alkylation | 78 | 96% |
| Thioacetamide synthesis | 76 | 94% |
| Coupling | 72 | 98% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analog: 2-({1-[3-(Diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide (RN: 898460-68-9)
- Key Differences: Amino Side Chain: Diethylamino (vs. Phenyl Substituents: 3,4-Difluoro (electron-withdrawing) replaces 4-methoxy (electron-donating), altering electronic properties and binding interactions.
- Hypothesized Effects: Fluorine substituents may improve metabolic stability and membrane permeability. Diethylamino could reduce polar interactions with targets compared to dimethylamino.
Pyrido[4,3-d]pyrimidine-Based Compound ()
- Core Structure: Pyrido[4,3-d]pyrimidine (vs. cyclopenta[d]pyrimidinone) introduces a nitrogen atom in the fused ring, modifying electronic density.
- DMSO solvate formation may improve crystallinity but reduce aqueous solubility.
Stereochemically Complex Acetamides ()
- Structural Features: Varied stereochemistry (R/S configurations) and substituents like dimethylphenoxy groups.
- Key Insights :
- Stereochemistry critically influences biological activity; e.g., specific isomers may exhibit higher target affinity.
- Additional hydroxyl groups in these analogs could enhance solubility but reduce metabolic stability.
Data Table: Structural and Hypothetical Property Comparison
Research Implications and Gaps
- Pharmacological Hypotheses : The target compound’s sulfanyl bridge and methoxyphenyl group may favor redox modulation (e.g., ferroptosis induction in cancer cells) , but experimental validation is needed.
- Synthetic Optimization : Substituent engineering (e.g., fluorine introduction) could balance solubility and activity, as seen in .
- Clustering Algorithms: Butina or Jarvis-Patrick methods could group this compound with pyrimidinone-based therapeutics for targeted screening.
Biological Activity
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
- Molecular Formula : C20H25N5O4S
- Molecular Weight : 431.5 g/mol
- CAS Number : 898460-11-2
The compound's mechanism of action is hypothesized to involve modulation of specific receptors and pathways associated with cancer cell proliferation and angiogenesis. The incorporation of a dimethylamino group suggests potential interactions with neurotransmitter systems or receptor tyrosine kinases.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives based on similar frameworks have shown IC50 values ranging from 0.45 to 5.08 μM against various human cancer cell lines . Notably, some compounds demonstrated greater potency compared to established drugs like Sunitinib.
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| Compound 1a | 0.45 | More potent than Sunitinib (1.35 μM) |
| Compound 1h | 0.47 | 2.1-fold more potent than Sunitinib |
Selectivity and Mechanistic Insights
The selectivity of these compounds for vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs) over basic fibroblast growth factor (bFGF)-stimulated cells suggests a targeted mechanism that may minimize off-target effects . This selectivity is crucial for developing therapies that aim to inhibit tumor angiogenesis while preserving normal vascular function.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Synthesis and Evaluation :
A study synthesized novel derivatives based on the cyclopenta[d]pyrimidine scaffold and evaluated their antitumor activity against multiple cancer cell lines. The findings indicated that these compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner . -
In Vivo Studies :
Animal models treated with similar compounds demonstrated reduced tumor growth and improved survival rates compared to control groups. These studies support the potential of these compounds as effective antitumor agents in clinical settings. -
Receptor Interaction :
Preliminary data suggest that the compound may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to various stimuli . This interaction could play a role in modulating signaling pathways involved in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
